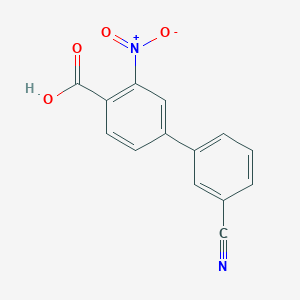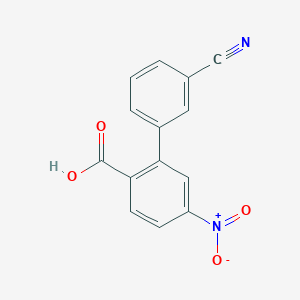
3-(3-Cyanophenyl)-5-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Cyanophenyl)-5-methoxybenzoic acid, also known as 3-Cyano-5-methoxybenzoic acid (3-CMB), is an organic compound with the molecular formula C9H7NO2. It is a white crystalline solid that is insoluble in water and has a melting point of 153-155°C. 3-CMB is used in a variety of scientific research applications, including synthesis methods, biochemical and physiological effects, and lab experiments.
Aplicaciones Científicas De Investigación
3-CMB is used in a variety of scientific research applications. It is used in the synthesis of a variety of organic compounds, such as 4-amino-3-cyano-5-methoxybenzoic acid and 4-hydroxy-3-cyano-5-methoxybenzoic acid. It is also used in the synthesis of a variety of pharmaceuticals, such as amlodipine and verapamil. 3-CMB is also used in the synthesis of a variety of dyes, such as the cyanine dye, C-1.
Mecanismo De Acción
3-CMB is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It is also believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CMB are not well understood. However, it has been shown to have an inhibitory effect on cytochrome P450 enzymes, which could potentially lead to an increase in the levels of drugs and other compounds in the body. It has also been shown to have an inhibitory effect on acetylcholinesterase, which could potentially lead to an increase in the levels of acetylcholine in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-CMB in laboratory experiments include its high purity (95%), its low cost, and its ease of synthesis. The main limitation of using 3-CMB in laboratory experiments is its lack of solubility in water, which can make it difficult to work with in aqueous systems.
Direcciones Futuras
There are a variety of possible future directions for 3-CMB research. These include further investigation into its biochemical and physiological effects, development of new synthesis methods, and exploration of its potential applications in drug design and development. Additionally, further research could be done to explore the potential therapeutic uses of 3-CMB, such as its use as an inhibitor of cytochrome P450 enzymes or as an inhibitor of acetylcholinesterase.
Métodos De Síntesis
3-CMB is synthesized by the reaction of 3-cyanophenol and 5-methoxybenzaldehyde in the presence of piperidine as a catalyst. The reaction is carried out in an inert atmosphere such as argon or nitrogen, and the reaction is usually carried out at room temperature. The reaction is usually completed in a few hours, and the yield of 3-CMB is usually around 95%.
Propiedades
IUPAC Name |
3-(3-cyanophenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-14-7-12(6-13(8-14)15(17)18)11-4-2-3-10(5-11)9-16/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQJSYZVBVCHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688792 |
Source


|
| Record name | 3'-Cyano-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261928-64-6 |
Source


|
| Record name | 3'-Cyano-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














